1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . This compound is characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, attached to a propanone moiety. It is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the phenyl ring .
Industrial Production Methods
standard organic synthesis techniques involving controlled reaction conditions and purification steps are employed to ensure the compound’s purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino, bromo, and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone oxides, while reduction can produce phenylpropanol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
1-(2-Amino-4-bromo-5-chlorophenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one is unique due to its specific combination of substituents on the phenyl ring and the propanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H9BrClNO |
---|---|
Molekulargewicht |
262.53 g/mol |
IUPAC-Name |
1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c1-2-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3 |
InChI-Schlüssel |
PQACQRKUFPMHFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.